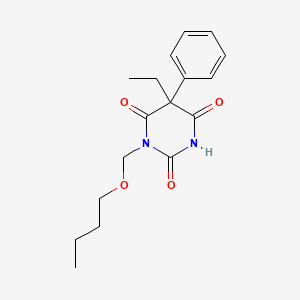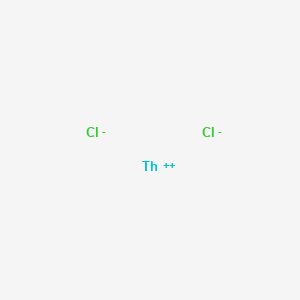
Dichlorothorium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorothorium is a chemical compound with the molecular formula Cl₄Th₂ It is composed of thorium and chlorine atoms, forming a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorothorium typically involves the reaction of thorium with chlorine gas. The process is carried out under controlled conditions to ensure the formation of the desired compound. One common method involves heating thorium metal in the presence of chlorine gas at elevated temperatures. The reaction can be represented as follows:
Th+2Cl2→ThCl4
This reaction requires careful control of temperature and pressure to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle the high temperatures and reactive nature of chlorine gas. Safety measures are crucial to prevent any hazardous incidents during production.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorothorium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Chlorine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thorium oxide compounds, while substitution reactions can produce various halogenated thorium compounds.
Applications De Recherche Scientifique
Dichlorothorium has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other thorium-based compounds.
Biology: Research is ongoing to explore its potential biological effects and interactions.
Medicine: Studies are being conducted to investigate its potential use in medical imaging and cancer treatment.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of dichlorothorium involves its interaction with molecular targets and pathways within a system. In biological systems, it may interact with cellular components, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thorium Tetrachloride (ThCl₄): Similar in composition but differs in its specific properties and applications.
Uranium Tetrachloride (UCl₄): Another actinide compound with similar chemical behavior but different applications.
Plutonium Tetrachloride (PuCl₄): Shares some chemical similarities but has distinct nuclear properties.
Uniqueness
Dichlorothorium is unique due to its specific combination of thorium and chlorine atoms, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
Cl2Th |
|---|---|
Poids moléculaire |
302.94 g/mol |
Nom IUPAC |
thorium(2+);dichloride |
InChI |
InChI=1S/2ClH.Th/h2*1H;/q;;+2/p-2 |
Clé InChI |
RSJXAFQOOZXJLX-UHFFFAOYSA-L |
SMILES canonique |
[Cl-].[Cl-].[Th+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


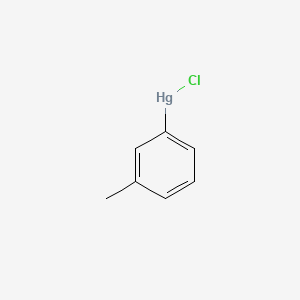
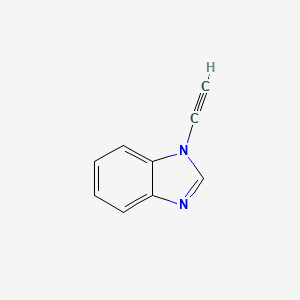
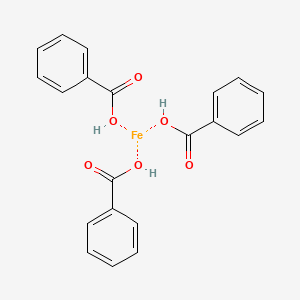
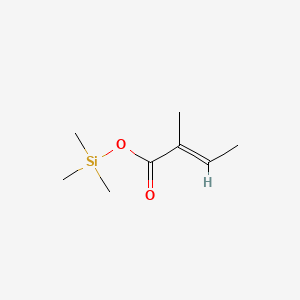
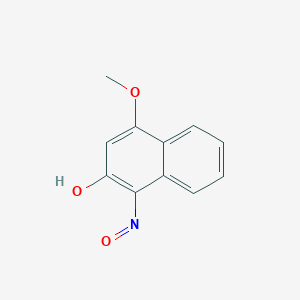
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
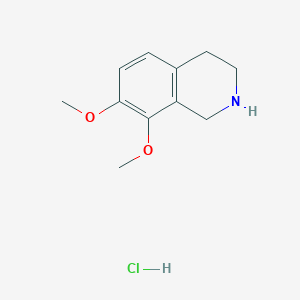
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
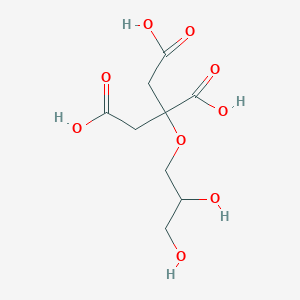
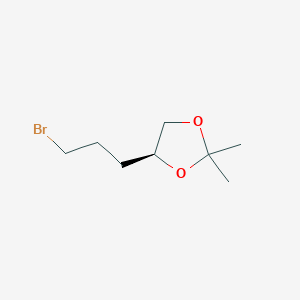

![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
